3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine

Vue d'ensemble

Description

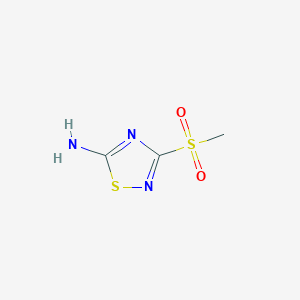

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylsulfonyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with nitriles or carboxylic acids under acidic or basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the thiadiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amine group in the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Alkylated or acylated thiadiazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

The 1,2,4-thiadiazole scaffold is known for its antimicrobial potential. Research indicates that derivatives of this compound exhibit significant activity against various pathogenic microorganisms.

- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways. For instance, studies have shown that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Case Studies : A study evaluated several 1,2,4-thiadiazole derivatives for their antimicrobial efficacy. Compounds with halogen substitutions demonstrated enhanced activity compared to standard antibiotics, achieving minimum inhibitory concentration (MIC) values lower than those of commonly used drugs .

| Compound | Target Microorganisms | MIC (µg/mL) |

|---|---|---|

| 5-Fluoro-1,2,4-thiadiazole | S. aureus | 25 |

| 2-Amino-1,3,4-thiadiazole | E. coli | 32.6 |

| Chlorinated derivative | A. niger | 25 |

Anticancer Activity

The anticancer properties of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine have been explored through various mechanisms.

- Cytostatic Effects : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The compound has shown promising results in vitro against several cancer cell lines.

- Case Studies : In one study, a series of thiadiazole compounds were synthesized and tested for their cytotoxic effects on MDA-MB-231 breast cancer cells. Results indicated significant growth inhibition at varying concentrations, suggesting potential as a lead compound for further development .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative A | MDA-MB-231 | 29.1 |

| Thiadiazole Derivative B | MCF-7 | 15.3 |

Synergistic Interactions

Recent studies have highlighted the synergistic interactions between thiadiazole derivatives and established antibiotics.

- Combination Therapy : One notable study demonstrated that combining a specific thiadiazole derivative with Amphotericin B significantly enhanced the antibiotic's efficacy while reducing its toxicity . This synergistic effect was attributed to the ability of the thiadiazole compound to disrupt the aggregation of the antibiotic molecules.

- Spectroscopic Analysis : The interaction was further analyzed using UV-Vis absorption and fluorescence spectroscopy techniques. Results indicated that the addition of the thiadiazole compound altered the emission spectra of Amphotericin B, suggesting a molecular interaction that enhances therapeutic outcomes .

Mécanisme D'action

The mechanism of action of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Methylsulfonyl)-1,2,4-thiadiazole

- 5-(Methylsulfonyl)-1,2,4-thiadiazole

- 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the methylsulfonyl group and the amine group on the thiadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and the underlying mechanisms that contribute to its pharmacological effects.

Chemical Structure and Synthesis

Chemical Structure

The compound is characterized by a thiadiazole ring with a methylsulfonyl group and an amine group. Its molecular formula is , and it has a CAS number of 6913-19-5. The presence of the methylsulfonyl substituent is pivotal to its biological activity, influencing both its chemical reactivity and interaction with biological targets.

Synthesis

The synthesis typically involves the cyclization of thiosemicarbazides or thioamides with nitriles or carboxylic acids under acidic or basic conditions to form the thiadiazole ring. The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride in the presence of bases like triethylamine or pyridine .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens. For instance, derivatives of thiadiazoles have been reported to exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In particular, studies have demonstrated that related thiadiazole compounds possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

Recent investigations into the anticancer properties of this compound suggest it may inhibit tumor growth through mechanisms such as cell cycle arrest. For example, similar compounds have been shown to induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity . The mechanism may involve modulation of pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Thiadiazole derivatives are known to inhibit inflammatory mediators and pathways, suggesting that this compound could play a role in managing inflammatory diseases .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that govern cell survival and proliferation.

- Gene Expression Regulation : By influencing transcription factors or other regulatory proteins, it may modulate gene expression related to stress response and apoptosis.

Comparative Analysis

To understand the uniqueness of this compound in relation to other thiadiazole derivatives, a comparison table is provided below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Activities |

|---|---|---|---|

| This compound | Moderate | Potent (IC50 = X µg/mL) | Anti-inflammatory |

| 5-(Methylsulfonyl)-1,2,4-thiadiazole | Significant | Moderate | Antiviral |

| 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine | Low | Low | None |

Case Studies

Several studies have highlighted the pharmacological potential of thiadiazole derivatives:

- Antimicrobial Study : A recent study demonstrated that a series of thiadiazole derivatives exhibited MIC values lower than those of standard antibiotics against several bacterial strains .

- Anticancer Research : In vitro assays showed that certain thiadiazole compounds led to significant apoptosis in cancer cells via mitochondrial pathways .

- Inflammation Model : Animal models treated with thiadiazole derivatives showed reduced inflammation markers compared to controls .

Propriétés

IUPAC Name |

3-methylsulfonyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVSFIIUUOAWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326013 | |

| Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6913-19-5 | |

| Record name | NSC522649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.